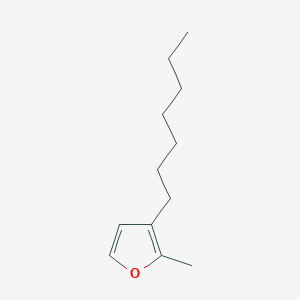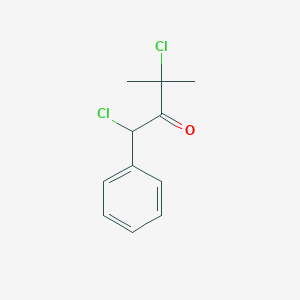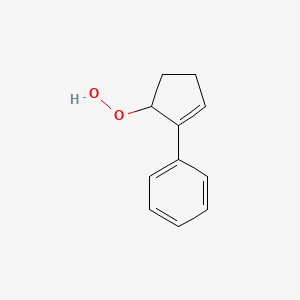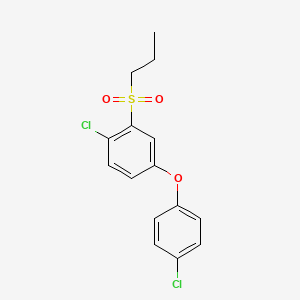
3-Heptyl-2-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptyl-2-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The structure of this compound includes a heptyl group attached to the third carbon and a methyl group attached to the second carbon of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-2-methylfuran can be achieved through several methods. One common approach involves the alkylation of 2-methylfuran with heptyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, followed by the addition of the heptyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach the heptyl group to the furan ring efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Heptyl-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
3-Heptyl-2-methylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3-Heptyl-2-methylfuran involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence oxidative stress pathways and exhibit antimicrobial activity through membrane disruption .
Comparaison Avec Des Composés Similaires
2-Methylfuran: A simpler furan derivative with a methyl group at the second carbon.
3-Heptylfuran: A furan derivative with a heptyl group at the third carbon.
2,5-Dimethylfuran: A furan derivative with methyl groups at the second and fifth carbons.
Uniqueness: 3-Heptyl-2-methylfuran is unique due to the presence of both a heptyl and a methyl group on the furan ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61215-80-3 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-heptyl-2-methylfuran |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-12-9-10-13-11(12)2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HMXDBNPBTYJRDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(OC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)



![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)



